molecular formula C13H11ClN4 B1462596 4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100726-45-2

4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1462596
CAS No.: 100726-45-2
M. Wt: 258.7 g/mol
InChI Key: YLKAKKKLSJQZEJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a versatile chemical intermediate designed to advance discovery projects in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug design, known as an azalog of purine bases, which enables it to interact with a variety of enzymatic targets. This specific 4-chloro derivative is synthetically valuable; the chlorine atom at the 4-position serves as a superior leaving group, facilitating nucleophilic substitution reactions to introduce diverse amine, alkoxy, or thioether functionalities, enabling the rapid exploration of structure-activity relationships (SAR). The 1-(p-tolyl) group provides a distinctive substitution pattern that can be critical for modulating the compound's lipophilicity, metabolic stability, and target binding affinity. Researchers utilize this scaffold to develop novel therapeutic agents, as pyrazolo[3,4-d]pyrimidines have been investigated for a wide spectrum of biological activities including anti-inflammatory effects, antiviral properties, and anticancer applications. The structural motif is found in compounds that act by inhibiting key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This compound is an essential building block for synthesizing targeted libraries of disubstituted pyrazolo[3,4-d]pyrimidines to identify new lead compounds with optimized pharmacological profiles.

Properties

IUPAC Name

4-chloro-6-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-3-5-10(6-4-8)18-13-11(7-15-18)12(14)16-9(2)17-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKAKKKLSJQZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Pyrazole Intermediates

According to the research by Gaber et al. (2022), the synthesis begins with the preparation of substituted pyrazole derivatives such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which can be modified to incorporate various substituents. For the p-tolyl substitution at N-1, an appropriate arylhydrazine (p-tolylhydrazine) is reacted with a suitable β-ketonitrile or β-dicarbonyl compound to form the pyrazole ring bearing the p-tolyl group.

Formation of Pyrazolo[3,4-d]pyrimidine Core

The pyrazole intermediate undergoes cyclization with urea or substituted ureas to form the fused pyrazolo[3,4-d]pyrimidine ring system. This step involves condensation and ring closure reactions under reflux conditions, often in polar solvents such as ethanol or DMF.

Chlorination at Position 4

The 4-position chlorine is introduced by chlorination of the corresponding 4-hydroxy or 4-oxo intermediate using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). This step converts the 4-hydroxy or 4-oxo group into a chloro substituent, critical for further functionalization.

Introduction of the 6-Methyl Group

Methylation at the 6-position can be achieved by starting with methyl-substituted precursors or via selective methylation reactions during the ring construction. Alternatively, starting materials bearing the methyl group at the appropriate position are used to ensure the methyl substituent is present in the final product.

Specific Synthetic Route Example

Based on the detailed synthetic pathway reported in literature:

Step Reaction Description Reagents/Conditions Product/Intermediate
1 Reaction of p-tolylhydrazine with β-ketonitrile Reflux in ethanol 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile
2 Partial hydrolysis of nitrile to carboxamide Alcoholic NaOH, controlled temperature Carboxamide derivative
3 Cyclization with urea Reflux in ethanol or DMF 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione
4 Chlorination at C-4 POCl3 or PCl5, reflux 4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Alternative Methods and Variations

  • Al-Afaleq et al. (2001) describe the use of pyrazole-o-aminonitriles as precursors to pyrazolo[3,4-d]pyrimidines, where the incorporation of the p-tolyl group is achieved via reaction of hydrazino-pyridazine derivatives with ketene acetals or tetracyanoethylene, followed by cyclization.
  • Variations in the chlorination step include using alternative chlorinating agents or carrying out the reaction under milder conditions to improve yield and selectivity.
  • Some synthetic routes explore the use of substituted phenylhydrazines with different electronic properties to optimize the pharmacophoric features of the final compound.

Research Findings on Preparation Efficiency

  • The chlorination step using phosphorus oxychloride is reported to proceed with high regioselectivity and good yield (>80%), making it a reliable method for introducing the 4-chloro substituent.
  • Cyclization reactions to form the fused ring system typically require reflux conditions for several hours; optimization of solvent and temperature can improve purity and yield.
  • The choice of starting materials, especially the p-tolylhydrazine, significantly affects the overall efficiency and purity of the final compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole formation p-tolylhydrazine + β-ketonitrile, reflux ethanol 75-85 Formation of pyrazole intermediate
2 Partial hydrolysis Alcoholic NaOH, mild heating 70-80 Conversion to carboxamide
3 Cyclization Urea, reflux in ethanol/DMF 65-80 Formation of pyrazolo[3,4-d]pyrimidine core
4 Chlorination POCl3 or PCl5, reflux 80-90 Introduction of 4-chloro group

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Features:

  • Synthesis : Typically synthesized via chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃) and trimethylamine (TMA) .
  • Reactivity: The 4-chloro group serves as a versatile handle for nucleophilic substitution, enabling derivatization (e.g., hydrazinolysis to form hydrazide derivatives) .
  • Applications : Explored as a precursor for antitumor, anti-inflammatory, and kinase-inhibitory agents due to its structural mimicry of ATP-binding domains .

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

The biological and chemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Properties/Activities References
4-Chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₃, 1-(p-tolyl) Precursor for kinase inhibitors; moderate solubility in polar solvents
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₂Cl, 1-CH₃ Higher electrophilicity at C6; used in alkylation reactions
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4-NHNH₂, 6-CH₃, 1-Ph Forms Schiff bases with aldehydes; potential antimicrobial activity
1-(t-butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine (KKC080096) 1-t-Bu, 6-SCH₃, 4-NH(4-MeOBn) Induces heme oxygenase-1 (HO-1); anti-inflammatory and neuroprotective effects
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₃, 1-iPr Lower polarity than p-tolyl analog; used in safety studies (95% purity)
6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine 6-NH₂, 1-unsubstituted Antileishmanial activity (EC₅₀ = 0.5 µM); oral efficacy in mice
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CF₃, 1-Et Enhanced lipophilicity; explored in agrochemical research

Key Comparative Insights:

6-Methyl substitution balances lipophilicity and solubility, whereas 6-CF₃ (trifluoromethyl) increases metabolic stability but reduces aqueous solubility . 4-Hydrazinyl derivatives exhibit broader reactivity for conjugation but may suffer from instability under acidic conditions .

Kinase Inhibition: The target compound’s 4-chloro group is critical for covalent interactions with kinase ATP-binding pockets. Derivatives like N3-(3-aminophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine show potent EGFR inhibition (IC₅₀ = 12 nM), highlighting the importance of aromatic amines at position 4 .

6-Amino derivatives demonstrate superior antileishmanial activity compared to halogenated analogs, likely due to enhanced hydrogen-bonding with parasitic enzymes .

Synthetic Accessibility :

  • Chlorination with POCl₃/TMA (used for the target compound) is a standard method, while trifluoromethylation requires specialized reagents like CF₃Cu .

Biological Activity

4-Chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a unique structure characterized by a chlorine atom at the 4-position, a methyl group at the 6-position, and a p-tolyl group at the 1-position. The combination of these substituents contributes to its distinct chemical and biological properties.

The synthesis of 4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of 4-chloro-6-methyl-2-aminopyrimidine with p-tolylhydrazine. This reaction is usually conducted in solvents such as ethanol or methanol under reflux conditions. The resulting compound can be purified through recrystallization methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including 4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine. Research indicates that compounds within this class can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and autophagy induction .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
4-Chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidineMCF-7TBDInduces apoptosis
Similar Derivative AMDA-MB-231TBDPromotes autophagy
Similar Derivative BMCF-7TBDTriggers caspase activation

Anti-inflammatory Activity

The pyrazolo[3,4-d]pyrimidine scaffold has also been linked to anti-inflammatory properties. Compounds derived from this class have been evaluated for their ability to inhibit COX enzymes, which play a crucial role in inflammatory processes. The presence of specific substituents can enhance these activities, making them promising candidates for further development as anti-inflammatory agents .

Table 2: Summary of Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (µM)Notes
4-Chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidineCOX-2TBDSelective inhibition
Similar Compound CCOX-1/COX-2TBDDual inhibition

Case Studies

Several case studies have demonstrated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Study on Breast Cancer : A derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value lower than standard chemotherapeutics like cisplatin. The study provided insights into the compound's ability to activate apoptotic pathways through caspase signaling .
  • Anti-inflammatory Evaluation : In vivo studies showed that certain derivatives exhibited reduced edema in animal models when compared to traditional anti-inflammatory drugs like diclofenac, indicating their potential as safer alternatives with fewer side effects .

Q & A

Q. What are the recommended methods for synthesizing 4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis of this compound typically employs multi-component cyclocondensation reactions. A one-pot strategy using readily available starting materials (e.g., substituted pyrazole precursors and chlorinated reagents) under reflux conditions is widely reported . For example, Swelam et al. described a cyclocondensation approach to synthesize structurally similar pyrazolo[3,4-d]pyrimidines, achieving high yields by optimizing stoichiometry and reaction time . Additionally, solvent-free microwave-assisted synthesis has been utilized for analogous compounds to reduce reaction time and improve efficiency .

Q. How should researchers handle this compound safely during experimental procedures?

Safety protocols include wearing protective gloves, eyewear, and lab coats to avoid skin/eye contact. Contaminated clothing must be removed immediately, and affected areas should be rinsed thoroughly with water . Waste disposal requires segregation and professional treatment to prevent environmental contamination . First-aid measures emphasize consulting a physician and providing the Safety Data Sheet (SDS) for reference .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in multi-component syntheses of pyrazolo[3,4-d]pyrimidine derivatives?

Key strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction homogeneity and intermediate stability .
  • Catalyst use : Anhydrous sodium acetate aids in deprotonation and accelerates cyclization in chlorinated derivatives .
  • Temperature control : Reflux conditions (e.g., 50°C) improve reaction rates, while post-reaction cooling ensures product crystallization .
  • Purification : Recrystallization from solvents like ethyl acetate or DMF removes unreacted starting materials .

Q. How can crystallographic data be utilized to confirm the structure of synthesized derivatives?

Single-crystal X-ray diffraction (XRPD) provides definitive structural validation. For example, Liu et al. resolved the crystal structure of a related pyrazolo[3,4-d]pyrimidine derivative, confirming substituent positioning and bond angles . Pairing XRPD with spectroscopic data (e.g., NMR, IR) ensures accurate assignment of functional groups and molecular geometry .

Q. What methodologies are employed to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine analogs?

  • In vitro assays : Antitumor activity is assessed via cell proliferation studies (e.g., MTT assay) using cancer cell lines .
  • Structure-activity relationship (SAR) analysis : Modifying substituents (e.g., chloro, methyl, p-tolyl groups) and testing analogs identifies pharmacophoric motifs critical for activity .
  • Molecular dynamics simulations : These predict binding affinities to target proteins (e.g., kinase enzymes) and guide rational design .

Q. How can researchers address challenges in the purification of halogenated pyrazolo[3,4-d]pyrimidine compounds?

  • Acid-base partitioning : Hydrochloric acid treatment protonates basic impurities, enabling selective precipitation of the target compound .
  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates halogenated byproducts .
  • Cold filtration : Post-synthesis cooling (0–5°C) enhances crystallization efficiency and purity .

Q. What analytical techniques are critical for validating the purity and identity of this compound?

  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% threshold) and detects trace impurities .
  • Nuclear magnetic resonance (NMR) : 1H/13C NMR confirms substituent integration and spatial arrangement .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

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